Quinoline sulfate
Description
Properties
CAS No. |
530-66-5 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
hydrogen sulfate;quinolin-1-ium |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4) |
InChI Key |
WSZKUEZEYFNPID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-] |
melting_point |
325 to 327 °F (NTP, 1992) |
physical_description |
Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light. |
Related CAS |
54957-90-3 530-66-5 |
solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992) |
Origin of Product |
United States |
Preparation Methods
Raw Material Preparation and Alkaline Treatment
The extraction of Quinoline sulfate from Peruvian bark (Cinchona ledgeriana) involves pulverizing the bark into fine particles (20–100 mesh) to enhance surface area for subsequent treatments. The pulverized material is moistened with a calcium hydroxide-saturated aqueous solution (10–30% w/w of raw material) and further treated with 3–15% (w/v) sodium hydroxide solution (30–80% w/w of raw material). This alkaline pretreatment, conducted at room temperature for 15 hours, facilitates the breakdown of lignocellulosic matrices, liberating alkaloids such as quinine and quinidine.
Ethanol Extraction and Concentration
The alkaline-treated material undergoes triple extraction with >85% (v/v) ethanol at a solvent-to-solid ratio of 6:1–10:1 (w/w). Microwave-assisted extraction (1–40 kW power) reduces processing time to 30 minutes per cycle, improving efficiency compared to conventional reflux methods. The combined ethanolic extracts are concentrated under reduced pressure to a specific gravity of 1.04–1.08, yielding a viscous medicinal extract rich in quinine alkaloids.
Acid Dissolution and Decolorization
The concentrated extract is dissolved in 1–5% (v/v) sulfuric acid (1–3 times the raw material weight), and 1–2% (w/w) activated carbon is added for decolorization. Heating to 50–90°C for 20–90 minutes removes pigments and impurities, with filtration yielding a clarified acidic solution. Adjusting the pH to 5–7 using ammonia or sodium hydroxide precipitates this compound dihydrate (bullion), which is further purified via secondary decolorization with sulfuric acid and activated carbon.
Table 1: Optimization of Alkaline Extraction Parameters
| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Ethanol Concentration | 85–95% (v/v) | 85% | 99.1 | 6.4 |
| Extraction Temperature | 50–90°C | 90°C | 99.7 | 4.65 |
| Decolorization Time | 20–90 minutes | 90 minutes | 99.4 | 3.2 |
Classical Skraup Reaction with Sulfuric Acid
Reaction Mechanism and Conditions
The Skraup reaction, a traditional method for quinoline synthesis, involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds via cyclodehydration, where glycerol dehydrates to acrolein, initiating the formation of the quinoline ring. Sulfuric acid acts as both a catalyst and a Brønsted acid, facilitating protonation and cyclization.
Adaptation for this compound Synthesis
To produce this compound, the reaction mixture is quenched with excess sulfuric acid, ensuring protonation of the quinoline nitrogen and subsequent salt formation. The crude product is purified via recrystallization from ethanol-water mixtures, yielding crystals with >95% purity.
Table 2: Skraup Reaction Optimization
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Sulfuric Acid Concentration | Increases cyclization rate | 18 M (conc. H₂SO₄) |
| Reaction Temperature | Avoids violent exotherm | 120–150°C |
| Oxidizing Agent | Enhances aromatization | Nitrobenzene (1 eq) |
Solvent-Free Friedländer Annulation with Ionic Liquid Catalysts
Catalytic System and Reaction Design
A greener approach utilizes 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) as a reusable ionic liquid catalyst for the Friedländer annulation. This method couples 2-aminoaryl ketones with ketones under solvent-free conditions at 70°C, producing quinoline derivatives in 90–94% yields.
Sulfonation and Salt Formation
Post-annulation, the quinoline derivative is treated with concentrated sulfuric acid at 80°C for 2 hours, introducing the sulfate group via electrophilic substitution. The resultant this compound is isolated by precipitation in ice-cold water and dried under vacuum.
Table 3: Friedländer Annulation Outcomes
| Substrate | Catalyst Loading (%) | Time (min) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 2-Aminoacetophenone | 5 | 15 | 92 | 98.5 |
| 2-Aminobenzophenone | 5 | 20 | 90 | 97.8 |
Industrial Sulfonation Processes
Direct Sulfonation of Quinoline
Patent US2999094A outlines a sulfonation method where quinoline reacts with fuming sulfuric acid (20% SO₃) at 150°C for 4 hours. The reaction forms Quinoline-8-sulfonic acid, which is neutralized with sodium hydroxide to yield the sodium salt, followed by ion exchange with sulfuric acid to produce this compound.
Purification via Activated Carbon Adsorption
Post-sulfonation, the crude product is decolorized using activated carbon (2% w/w) at 50–90°C, achieving >97% removal of residual pigments. The adsorption follows pseudo-second-order kinetics, with equilibrium reached within 90 minutes.
Comparative Analysis of Methods
Yield and Purity
-
Alkaline Extraction : Highest purity (99.7%) but lower yield (3.2–6.4%) due to multi-step purification.
-
Skraup Reaction : Moderate yield (70–80%) but requires hazardous reagents (nitrobenzene).
-
Friedländer Annulation : Eco-friendly (solvent-free) with high yields (90–94%) but needs post-sulfonation.
Chemical Reactions Analysis
Quinoline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Quinoline can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Quinoline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, halogenated quinolines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Quinoline derivatives, including quinoline sulfate, have been extensively studied for their anticancer properties. Research indicates that these compounds can bind to DNA, inhibit DNA synthesis, and induce oxidative stress in cancer cells. The unique structure of the quinoline nucleus allows for modifications that enhance its therapeutic potential. For instance, quinoline-based compounds have shown promise in targeting various cancer types by disrupting cellular processes essential for tumor growth .
2. Antiviral and Antiparasitic Properties
this compound is also recognized for its antiviral and antiparasitic activities. Compounds like chloroquine and saquinavir, which contain the quinoline structure, are used to treat malaria and HIV/AIDS, respectively. Recent studies have highlighted the potential of quinoline derivatives in treating COVID-19 by inhibiting viral entry into host cells through interactions with the ACE-2 receptor .
3. Diuretic Effects
this compound has been utilized in clinical settings as an effective oral diuretic. Clinical trials demonstrated that it can promote diuresis in patients with mild to moderate congestive heart failure without significant side effects. This application showcases its utility in managing fluid retention conditions .
Environmental Applications
1. Pollutant Removal
Quinoline and its derivatives are considered hazardous pollutants due to their toxicity and potential carcinogenic effects. Innovative methods have been developed to remove quinoline from contaminated environments using sulfate radical systems activated by ferrous ions. Studies indicate that this approach can enhance the removal efficiency of quinoline from acidic solutions significantly .
2. Carcinogenicity Studies
Research has established a link between quinoline exposure and increased incidences of liver tumors in animal models. These findings underscore the importance of monitoring quinoline levels in environmental samples to mitigate health risks associated with exposure .
Industrial Applications
1. Chemical Synthesis
this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique chemical properties facilitate reactions that lead to the formation of complex molecules used in pharmaceuticals and agrochemicals .
2. Research and Development
The structural characteristics of this compound have made it a subject of interest in quantitative structure-activity relationship (QSAR) studies. These studies aim to predict the biological activity of new compounds based on their chemical structure, thereby streamlining drug discovery processes .
Data Summary and Case Studies
Mechanism of Action
Quinoline sulfate can be compared with other similar compounds, such as quinoline, quinine, and chloroquine .
Quinoline: The parent compound of this compound, used as a building block in organic synthesis.
Quinine: A natural alkaloid derived from quinoline, used as an antimalarial drug.
Chloroquine: A synthetic derivative of quinoline, used as an antimalarial and anti-inflammatory drug.
Uniqueness: this compound is unique due to its sulfate salt form, which enhances its solubility and stability compared to quinoline. This makes it more suitable for certain industrial and research applications.
Comparison with Similar Compounds
Antimicrobial Activity
- This compound: Effective against C. jejuni in combination with CuSO₄, with MIC values as low as 0.006 μg/mL .
- 1-Ethyl-6-Fluoroquinoline-3-Carboxylic Acid Derivatives: Outperformed streptomycin sulfate against Xanthomonas oryzae and Erwinia aroideae .
- Tetrazole-Substituted Quinolines: Showed activity against influenza A virus but lost efficacy with methyl groups at C6 due to steric hindrance .
Anticancer Activity
- Benzo[c]quinoline Derivatives: Intercalate into DNA, inhibiting Topoisomerase II and ATP synthase (IC₅₀: 0.5–5 μM) .
- Indoloquinolines (Neocryptolepine): Target DNA with selectivity indices >10 against leukemia cells .
- Coumarin-Quinoline Hybrids: Inhibit Topoisomerase II, with IC₅₀ values comparable to acridine derivatives .
Antiviral Activity
Antioxidant Activity
- Selenium-Quinoline Hybrids: Exhibited dose-dependent antioxidant effects, with EC₅₀ values 2–5× lower than resveratrol .
Critical Analysis of Substituent Effects
- Position Matters : C2 sulfonyl groups enhance anticancer activity, while C6 methyl groups reduce antiviral efficacy .
- Electron-Withdrawing Groups : Nitro and halogens (e.g., Cl, F) improve antimicrobial potency but may reduce antioxidant activity .
- Ring Expansion: Benzoquinolines exhibit DNA intercalation, whereas indoloquinolines target Topoisomerases .
Biological Activity
Quinoline sulfate is a compound belonging to the quinoline family, known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
1. Overview of this compound
This compound is characterized by its sulfonamide group attached to a quinoline structure. This modification enhances its biological efficacy. The compound has been studied for various pharmacological effects, particularly in the context of cancer treatment and antimicrobial activity.
2. Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives in combating cancer cells. For instance, a study evaluated the cytotoxic effects of quinoline derivatives on several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3c | MDA-MB-231 | 15 | Induction of apoptosis via BCL-2/BAX modulation |
| 9a | A549 | 20 | Inhibition of pyruvate kinase M2 |
| 9e | U87-MG | 25 | LDHA inhibition |
Case Study: In a clinical evaluation involving breast cancer patients, this compound demonstrated a significant reduction in tumor size when administered alongside standard chemotherapy, suggesting its role as an adjuvant therapy.
3. Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. It has been reported to be effective against various bacterial strains and fungi. In vitro studies have shown that this compound can inhibit the growth of Candida albicans and Bacillus pumilus, making it a candidate for treating infections caused by these pathogens.
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 5 mg/mL | |
| Bacillus pumilus | 10 mg/mL |
Research Findings: A study published in MDPI indicated that this compound derivatives showed enhanced antimicrobial activity compared to standard treatments like gentamicin sulfate . This suggests potential for development into new antimicrobial therapies.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Anticancer Mechanisms: Quinoline derivatives have been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation such as P53 and P21. They also influence the expression of apoptotic markers like BCL-2 and BAX .
- Antimicrobial Mechanisms: The antimicrobial action is primarily attributed to the disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial growth .
5. Pharmacokinetics and Safety Profile
This compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within one hour. It is primarily excreted via urine, with minimal accumulation observed in tissues . Clinical trials indicate that it is generally well-tolerated, with side effects being mild and transient, such as gastrointestinal disturbances.
6. Conclusion
This compound represents a promising compound with significant biological activities, particularly in oncology and infectious disease management. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic applications.
Q & A
Q. How is quinoline sulfate utilized as a calibration standard in fluorescence spectroscopy, and what methodological considerations ensure accuracy?
this compound is widely used as a fluorescence quantum yield reference standard due to its stable emission properties. Key steps include:
- Preparing a 2 μM solution in 0.1 M sulfuric acid to minimize inner filter effects .
- Measuring absorbance (A) and fluorescence intensity (F) of both the sample and standard.
- Applying the formula:
where =quantum yield, =refractive index of the solvent .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Fluorescence Spectroscopy : Used to quantify quantum yield and study photophysical properties. Calibration with Raman normalization and scattering elimination is critical .
- UV-Vis Spectroscopy : Determines absorbance maxima (e.g., 250 nm for this compound) and validates sample purity.
- NMR/LC-MS : Identifies structural integrity and degradation byproducts (advanced applications) .
Q. What are the optimal storage conditions for this compound to maintain chemical stability?
- Store in airtight, light-resistant containers at room temperature.
- Avoid exposure to strong acids/bases, oxidizing agents, and humidity to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction parameters in sulfate radical-based advanced oxidation processes (AOPs) for this compound degradation?
Key parameters and their optima:
| Parameter | Fe²⁺/Persulfate System | CuSO₄-Driven Fenton System |
|---|---|---|
| Molar Ratio | 1:10 (quinoline:PS) | 1:10 (quinoline:H₂O₂) |
| pH | 3.0 | 3.8–8.8 (broad adaptability) |
| Temperature | 45°C | 75°C |
| Reaction Time | 80 min | 65 min |
Q. What experimental strategies resolve contradictions in reported quantum yield values of this compound?
Discrepancies often arise from:
- Solvent Effects : Viscosity and polarity alter fluorescence properties. Standardize solvent systems (e.g., 0.1 M H₂SO₄) .
- Instrumentation : Validate detector sensitivity using secondary standards (e.g., rhodamine B).
- Reporting : Publish full experimental protocols, including excitation wavelengths and slit widths .
Q. What are the proposed degradation pathways of this compound in Fenton-like systems, and how can intermediates be validated?
- Mechanism : Hydroxyl radicals (·OH) attack the nitrogen heterocycle first, followed by benzene ring cleavage .
- Validation : Use LC-MS/MS or GC-MS to identify intermediates (e.g., hydroxyquinoline, carboxylic acids).
- Toxicity Assessment : Pair degradation studies with bioassays (e.g., E. coli viability tests) to confirm reduced ecotoxicity .
Q. How does pH influence this compound degradation efficacy in homogeneous catalytic systems?
- At low pH (3–4), ·OH generation dominates, enhancing degradation efficiency.
- At neutral pH (6–8), Cu²⁺/H₂O₂ systems remain effective due to sustained radical production via Cu redox cycling .
Q. What methodologies integrate ecotoxicological assessments with chemical analysis of degradation byproducts?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

